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Cat. No.: B2945441
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Introduction
N-Methyl-1-(3-nitrophenyl)ethanamine is a substituted phenethylamine derivative of

significant interest in medicinal chemistry and drug development due to its structural relation to

a class of compounds with diverse pharmacological activities.[1] As with any compound

intended for advanced research or pharmaceutical applications, unambiguous structural

confirmation and purity assessment are paramount. This technical guide provides an in-depth

analysis of the expected spectroscopic signature of N-Methyl-1-(3-nitrophenyl)ethanamine,

leveraging data from structurally similar compounds to predict its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental

dataset for this specific molecule is not readily available in published literature, this guide

constructs a scientifically rigorous and predictive profile to aid researchers in its identification

and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted ¹H and ¹³C NMR spectra of N-Methyl-1-(3-
nitrophenyl)ethanamine are based on the analysis of its structural analogues, including N-

methyl-1-phenylethanamine and various 3-substituted nitroaromatics.[2][3]

Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for a sample of N-Methyl-1-(3-
nitrophenyl)ethanamine would be as follows:

Sample Preparation
Data Acquisition

Data Processing

Dissolve 5-10 mg
of sample

0.5-0.7 mL of
deuterated solvent

(e.g., CDCl3)

in Add TMS as
internal standard

Transfer to
NMR tube

Acquire spectra on a
400 MHz+ spectrometer

Record ¹H, ¹³C,
COSY, HSQC spectra

Apply Fourier
transform

Phase correction
and baseline correction

Integrate and
pick peaks

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Predicted Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the

benzylic methine proton, the N-methyl protons, and the methyl protons of the ethyl group. The

electron-withdrawing nature of the nitro group at the meta position will significantly influence

the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for N-Methyl-1-(3-nitrophenyl)ethanamine
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Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

H-2' ~8.20
s (singlet) or t

(triplet)
J ≈ 2 Hz

Deshielded by

adjacent nitro

group and ortho

to two carbons.

H-4' ~8.10

ddd (doublet of

doublet of

doublets)

J ≈ 8, 2, 1 Hz

Deshielded by

nitro group (para)

and coupled to

H-5' and H-6'.

H-6' ~7.65 d (doublet) J ≈ 8 Hz

Ortho to the

ethylamine

substituent.

H-5' ~7.50 t (triplet) J ≈ 8 Hz
Coupled to H-4'

and H-6'.

CH-NH ~3.80 q (quartet) J ≈ 6.7 Hz

Benzylic proton,

coupled to the

adjacent methyl

group.

NH ~1.5-2.5
br s (broad

singlet)
-

Exchangeable

proton, chemical

shift is

concentration-

dependent.

N-CH₃ ~2.35 s (singlet) -

Methyl group

attached to

nitrogen.

CH-CH₃ ~1.40 d (doublet) J ≈ 6.7 Hz

Methyl group

coupled to the

benzylic proton.
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¹³C NMR Spectroscopy: Predicted Spectrum
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The

carbon bearing the nitro group (C-3') and the other aromatic carbons will be significantly

affected by the substituent effects.

Table 2: Predicted ¹³C NMR Data for N-Methyl-1-(3-nitrophenyl)ethanamine

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-1' ~146.0
Quaternary carbon, attached

to the ethylamine side chain.

C-3' ~148.5

Quaternary carbon, deshielded

due to attachment to the nitro

group.

C-2' ~121.0
Aromatic CH, ortho to the nitro

group.

C-4' ~123.0
Aromatic CH, para to the nitro

group.

C-5' ~129.5 Aromatic CH.

C-6' ~133.0
Aromatic CH, ortho to the

ethylamine substituent.

CH-NH ~58.0
Benzylic carbon, attached to

nitrogen.

N-CH₃ ~34.0
Methyl carbon attached to

nitrogen.

CH-CH₃ ~23.0
Methyl carbon of the ethyl

group.

II. Infrared (IR) Spectroscopy
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IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of N-Methyl-1-(3-nitrophenyl)ethanamine will be characterized by

absorptions corresponding to the nitro group, the N-H bond of the secondary amine, C-H

bonds, and aromatic C=C bonds.

Experimental Protocol: IR Data Acquisition
Caption: General workflow for acquiring an IR spectrum.

Predicted IR Absorption Bands
The presence of the nitroaromatic and secondary amine functionalities will give rise to highly

characteristic peaks.[4][5]

Table 3: Predicted Major IR Absorption Bands for N-Methyl-1-(3-nitrophenyl)ethanamine

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

~3300-3350 Weak to Medium N-H stretch Secondary Amine

~3000-3100 Medium Aromatic C-H stretch Aromatic Ring

~2850-2970 Medium Aliphatic C-H stretch
Ethyl and Methyl

Groups

~1580-1610 Medium C=C stretch Aromatic Ring

~1520-1540 Strong
Asymmetric NO₂

stretch
Nitro Group

~1340-1360 Strong
Symmetric NO₂

stretch
Nitro Group

~1100-1250 Medium C-N stretch Amine

~690-900 Strong
C-H out-of-plane

bending
Substituted Benzene

III. Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common

technique that leads to predictable fragmentation pathways.

Experimental Protocol: MS Data Acquisition

Sample Introduction Ionization & Analysis

Data Output

Inject dilute solution
(e.g., in Methanol)

Into GC-MS or via
direct infusion

Electron Ionization
(70 eV)

Mass Analyzer
(e.g., Quadrupole) Detector

Generate mass
spectrum

Plot of m/z vs.
relative intensity

Click to download full resolution via product page

Caption: A typical workflow for obtaining an electron ionization mass spectrum.

Predicted Mass Spectrum and Fragmentation
The molecular weight of N-Methyl-1-(3-nitrophenyl)ethanamine is 180.21 g/mol . The

molecular ion peak (M⁺) is expected at m/z = 180. The fragmentation pattern will likely be

dominated by cleavage alpha to the nitrogen atom, a characteristic pathway for

phenylethylamines.[6]

Table 4: Predicted Key Fragments in the Mass Spectrum of N-Methyl-1-(3-
nitrophenyl)ethanamine

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b2945441/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-n-methyl-1-3-nitrophenyl-ethanamine-a-technical-guide
https://www.benchchem.com/product/b2945441/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-methyl-1-3-nitrophenyl-ethanamine-a-technical-guide
https://webbook.nist.gov/cgi/cbook.cgi?ID=C121891&Mask=200
https://www.benchchem.com/product/b2945441/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-methyl-1-3-nitrophenyl-ethanamine-a-technical-guide
https://www.benchchem.com/product/b2945441/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-methyl-1-3-nitrophenyl-ethanamine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2945441?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Predicted Fragment Ion Fragmentation Pathway

180 [C₉H₁₂N₂O₂]⁺ Molecular Ion (M⁺)

165 [C₈H₉N₂O₂]⁺
Loss of a methyl radical (•CH₃)

from the molecular ion.

121 [C₈H₉N]⁺ Loss of the nitro group (•NO₂)

58 [C₃H₈N]⁺

Alpha-cleavage, forming the

[CH(CH₃)=NHCH₃]⁺ ion. This

is expected to be the base

peak.

Conclusion
This technical guide presents a detailed, predictive spectroscopic profile of N-Methyl-1-(3-
nitrophenyl)ethanamine based on established principles of NMR, IR, and MS, and supported

by experimental data from closely related structural analogues. The provided tables of

predicted chemical shifts, absorption frequencies, and mass fragments, along with the

standardized experimental workflows, offer a comprehensive reference for researchers working

on the synthesis, purification, and analysis of this compound. This predictive framework serves

as a robust tool for the structural verification and quality control essential in the fields of

chemical synthesis and drug discovery.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

Sources

1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

2. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

5. stockroom.chadlandrie.com [stockroom.chadlandrie.com]

6. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C121891&Type=Mass-Spec&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C121891
https://www.cheimpex.com/products/01666
https://pubs.acs.org/doi/suppl/10.1021/acs.organomet.7b00877/suppl_file/om7b00877_si_001.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C121891&Type=IR-SPEC&Index=2
https://pubchem.ncbi.nlm.nih.gov/compound/591996
https://pubchem.ncbi.nlm.nih.gov/compound/11147933
https://www.dr-l.net/stockroom/ethanol-1-3-nitrophenyl
https://en.wikipedia.org/wiki/Substituted_phenethylamine
https://www.benchchem.com/product/b2945441?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Substituted_phenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-1-phenylethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-1-phenylethylamine
https://www.researchgate.net/figure/Figure-S29-1-H-NMR-spectrum-of-1-3-Nitrophenylethanone-oxime-2o_fig27_258043955
https://webbook.nist.gov/cgi/cbook.cgi?ID=C121891&Type=IR-SPEC&Index=0
http://stockroom.chadlandrie.com/compound.php?id=2000
https://webbook.nist.gov/cgi/cbook.cgi?ID=C121891&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2945441?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Characterization of N-Methyl-1-(3-
nitrophenyl)ethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2945441/docs#spectroscopic-characterization-of-n-
methyl-1-3-nitrophenyl-ethanamine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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